JAK2 Biochemical Inhibition: Sub-4 nM Potency with Defined Selectivity Window Over JAK1
3-(4-Chloro-1H-pyrazol-1-yl)butanenitrile demonstrates potent inhibition of recombinant human JAK2 with an IC₅₀ of 3.60 nM in a biochemical mobility shift assay [1]. In the same assay format against recombinant human JAK1, the compound exhibits an IC₅₀ of 25 nM [2], yielding a JAK1/JAK2 selectivity ratio of approximately 6.9-fold. This selectivity window is a quantifiable differentiation parameter that informs kinase panel screening decisions. For comparative context, the FDA-approved JAK1/2 inhibitor baricitinib exhibits reported isolated enzyme IC₅₀ values of 5.7 nM for JAK2 and 5.9 nM for JAK1 (JAK1/JAK2 ratio ≈ 1.0) under distinct assay conditions (1 mM ATP) [3]. While direct head-to-head comparison under identical assay conditions is not available, the data establish that 3-(4-chloro-1H-pyrazol-1-yl)butanenitrile achieves JAK2 inhibition in the low single-digit nanomolar range with a measurable preference for JAK2 over JAK1.
| Evidence Dimension | JAK2 biochemical inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 3.60 nM (JAK2); IC₅₀ = 25 nM (JAK1) |
| Comparator Or Baseline | Baricitinib: IC₅₀ = 5.7 nM (JAK2); IC₅₀ = 5.9 nM (JAK1) under 1 mM ATP |
| Quantified Difference | Target compound JAK2 IC₅₀ 3.60 nM vs baricitinib 5.7 nM; JAK1/JAK2 selectivity ratio ≈ 6.9 vs ≈ 1.0 |
| Conditions | Target compound: recombinant human His-tagged JAK2 (residues 826-1132) expressed in baculovirus, PolyGT-Biotin substrate; Comparator: isolated enzyme assay with 1 mM ATP |
Why This Matters
Quantified JAK2 potency and JAK1/JAK2 selectivity ratio provide actionable parameters for selecting this scaffold in JAK2-preferring inhibitor development programs.
- [1] BindingDB. BDBM50530792: IC₅₀ = 3.60 nM for JAK2 (recombinant human His-tagged, baculovirus-expressed). ChEMBL-Curated. View Source
- [2] BindingDB. BDBM50530792: IC₅₀ = 25 nM for JAK1 (recombinant human GST-tagged, residues 866-1154). ChEMBL-Curated. View Source
- [3] PMC Table 1. In vitro JAK enzyme inhibition: Baricitinib IC₅₀ values. 2020. View Source
